MM-102 trifluoroacetate
Description
MM-102 trifluoroacetate is a high-affinity peptidomimetic inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is critical for the histone methyltransferase (HMT) activity of MLL1, which drives oncogenic gene expression in leukemias harboring MLL1 fusion proteins .
Properties
Molecular Formula |
C37H50F5N7O6 |
|---|---|
Molecular Weight |
783.83 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Trifluoroacetate Compounds
Structural and Functional Diversity
Trifluoroacetate (TFA) salts are widely used in chemistry and biology due to their stability, solubility, and ease of synthesis. Below is a comparison of MM-102 trifluoroacetate with other notable TFA-containing compounds:
Table 1: Comparative Overview of Trifluoroacetate Derivatives
Mechanistic and Application-Based Differences
Epigenetic vs. Antimicrobial Activity
- This compound : Disrupts MLL1/WDR5 interactions, suppressing oncogenic gene expression .
- Phaeantharine trifluoroacetate: Targets bacterial membranes or enzymes in S.
Cancer Research: Specificity vs. Broad Cytotoxicity
Physicochemical and Stability Comparisons
Table 2: Stability and Handling
Preparation Methods
Core Synthetic Strategy
The synthesis of this compound is rooted in the formation of a stable salt between the MM-102 compound and trifluoroacetic acid (TFA). The compound MM-102 itself is a peptidomimetic inhibitor with a complex molecular architecture, often synthesized via solid-phase peptide chemistry, as indicated by recent research on peptide synthesis using Fmoc chemistry and solid supports such as 2-chlorotrityl chloride resin (see).
Formation of Trifluoroacetate Salt
The key step involves the N-protection of amino groups within the molecule using trifluoroacetyl groups, which are known for their stability and ability to enhance electrophilicity and acidity of N-H groups. The process typically involves:
- Protection of amino groups with trifluoroacetyl groups using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.
- Generation of the trifluoroacetate salt by reacting the protected compound with excess trifluoroacetic acid, leading to the formation of the trifluoroacetate salt through acid-base interactions.
Reaction Conditions and Solvent Systems
The synthesis often employs solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), which facilitate the acylation and salt formation processes. For example, glycine derivatives are protected with TFAA in anhydrous conditions, then reacted with ferrocene or other aromatic systems under mild temperature conditions (room temperature to slightly elevated temperatures) to form the desired trifluoroacetyl derivatives (see).
Example Procedure
A typical procedure might involve:
- Dissolving the amino acid or peptide precursor in anhydrous dichloromethane.
- Adding trifluoroacetic anhydride dropwise under inert atmosphere.
- Stirring at room temperature for 15–30 minutes to ensure complete protection.
- Introducing the protected amino acid into a reaction with the target molecule (e.g., ferrocene) in the presence of triflic acid (TfOH) or sulfuric acid as catalysts.
- Purification via chromatography or recrystallization to isolate the trifluoroacetate salt.
Formulation Methods for this compound
In Vivo Formulation
The external formulation of this compound for biological testing involves dissolving the compound in suitable solvents to achieve desired concentrations. Based on, the preparation includes:
- DMSO as a primary solvent to dissolve MM-102 due to its high solubility.
- Co-solvents such as PEG300, Tween 80, or corn oil to enhance solubility and stability in biological systems.
- Stepwise mixing with physical aids like vortexing, ultrasound, or heating to ensure complete dissolution and clarity.
Data Table: Preparation of Stock Solutions
| Concentration | Volume of MM-102 TFA (mg) | Volume of DMSO (μL) | Final concentration (mM) |
|---|---|---|---|
| 1 mg | 1 | 1,275.8 | 1.0 |
| 5 mg | 5 | 6,378.9 | 5.0 |
| 10 mg | 10 | 12,757.9 | 10.0 |
Solvent Compatibility and Stability
- The compound's stability in DMSO and co-solvents must be verified, with clear solutions indicating complete dissolution.
- Physical methods such as vortexing and ultrasound are recommended to aid solubilization.
- The order of solvent addition and ensuring the solution remains clear before proceeding are critical for reproducibility.
Research Findings and Optimization
Recent research emphasizes the importance of protecting groups and reaction conditions to optimize yield and purity. For example:
- Using N-trifluoroacetyl protection enhances electrophilicity and stability, facilitating subsequent reactions.
- Mild reaction temperatures (room temperature to 40°C) prevent decomposition.
- Purification techniques like HPLC are employed to isolate high-purity trifluoroacetate salts.
Summary of Preparation Methods
| Step | Description | Key Reagents | Solvents | Notes |
|---|---|---|---|---|
| 1 | N-protection of amino groups | Trifluoroacetic anhydride | DCM, THF | Anhydrous conditions, inert atmosphere |
| 2 | Salt formation | Excess TFA | DCM, MeOH | Reflux or room temperature, monitored by TLC |
| 3 | Purification | Chromatography | HPLC | Ensure high purity for biological use |
| 4 | Formulation | DMSO, PEG300, Tween 80 | Water or oils | Physical aids for solubilization |
Q & A
Q. What is the molecular mechanism by which MM-102 trifluoroacetate inhibits the WDR5/MLL interaction, and how is this quantified experimentally?
this compound acts as a high-affinity inhibitor of the WDR5/MLL protein-protein interaction by binding to the WDR5 WIN site. Its inhibitory activity is quantified using fluorescence polarization assays, achieving an IC50 of 2.4 nM and a Ki <1 nM. Structural studies via X-ray crystallography reveal that MM-102 forms hydrogen bonds (e.g., with WDR5 residues Ser91 and Cys263) and hydrophobic interactions, stabilizing the inhibitor-protein complex .
Q. How should researchers design in vitro assays to evaluate MM-102's impact on MLL1-dependent leukemia cells?
Key experimental parameters include:
- Cell lines : Use leukemia cells expressing MLL1 fusion proteins (e.g., MLL1-AF9).
- Gene expression analysis : Measure downregulation of HOXA9 and MEIS-1 via qRT-PCR or RNA-seq after MM-102 treatment.
- Functional assays : Assess apoptosis (e.g., Annexin V staining) and cell viability (MTT assay) at varying concentrations (0.1–10 μM). Include controls with inactive analogs (e.g., MM-101) to validate specificity .
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
- Storage : Lyophilized powder should be stored at –20°C in airtight containers under inert gas (argon or nitrogen).
- Reconstitution : Use anhydrous DMSO for solubility (≥10 mM stock). Avoid aqueous buffers with pH >7.0 to prevent hydrolysis.
- Safety : Wear PPE (gloves, goggles) and handle waste in designated containers for halogenated organics due to trifluoroacetate’s environmental persistence .
Advanced Research Questions
Q. How can structural insights from the WDR5/MM-102 complex guide the rational design of next-generation inhibitors?
The crystal structure (PDB ID: 3UQJ) shows MM-102’s benzodiazepinedione core occupying the WDR5 hydrophobic pocket. Key strategies include:
- Substituent optimization : Introduce electron-withdrawing groups to enhance hydrogen bonding with Ser91.
- Backbone rigidity : Incorporate cyclic constraints to reduce entropic penalties upon binding.
- Selectivity screening : Test against homologous WIN sites (e.g., WDR5 in other chromatin complexes) to minimize off-target effects .
Q. What experimental approaches resolve contradictions in reported IC50 values for MM-102 across different assay conditions?
Discrepancies may arise from:
- Buffer composition : Trifluoroacetate counterions can chelate divalent cations (e.g., Mg²⁺), altering binding kinetics. Use buffer systems with consistent ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
- Protein purity : Ensure WDR5 is ≥95% pure (SDS-PAGE) and properly folded (circular dichroism).
- Data normalization : Include internal controls (e.g., unbound fluorescent probes) to correct for background noise .
Q. How does this compound compare to peptide-based inhibitors (e.g., ARA peptide) in terms of cellular permeability and target engagement?
- Permeability : MM-102’s small molecular weight (MW ~650 Da) and logP ~2.5 enable better membrane penetration than ARA peptide (MW ~1,500 Da). Validate via intracellular accumulation assays (LC-MS/MS).
- Target engagement : Use CETSA (cellular thermal shift assay) to confirm WDR5 thermal stabilization in MM-102-treated cells. Dose-response curves typically show >200-fold potency over ARA peptide .
Methodological and Analytical Considerations
Q. What analytical techniques are critical for characterizing this compound purity and stability in solution?
- HPLC : Use C18 reverse-phase columns (5 μm, 4.6 × 250 mm) with a gradient of 0.1% TFA in water/acetonitrile. Retention time: ~8.2 min (λ = 254 nm).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 651.2 (calculated for C₂₈H₂₈F₃N₅O₄).
- NMR : Key signals include δ 7.85 ppm (aromatic protons) and δ 3.2–3.6 ppm (piperazine ring) .
Q. How can researchers mitigate trifluoroacetate-related interference in biological assays?
- Counterion exchange : Replace trifluoroacetate with hydrochloride via ion-exchange chromatography.
- Buffer compatibility : Avoid using TFA in cell culture media; instead, dilute stock solutions to ≤0.01% TFA final concentration.
- Control experiments : Compare results with trifluoroacetate-free analogs to isolate compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
